molecular formula C6HCl2F3IN B1389780 2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine CAS No. 1214330-65-0

2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1389780
CAS No.: 1214330-65-0
M. Wt: 341.88 g/mol
InChI Key: NYZYDUMELBGQOU-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. The incorporation of these substituents imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce chlorine and iodine atoms, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the halogen atoms can influence its reactivity and selectivity.

Comparison with Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2,6-Dichloro-3-(trifluoromethyl)pyridine
  • 2,4-Dichloro-5-(trifluoromethyl)pyridine

Comparison: 2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine is unique due to the presence of the iodine atom, which can significantly impact its chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

IUPAC Name

2,4-dichloro-3-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3IN/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZYDUMELBGQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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